molecular formula C36H29BrN4O B11519080 N'-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide

N'-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide

Cat. No.: B11519080
M. Wt: 613.5 g/mol
InChI Key: XPUVJAKBBZEINI-RQXXSLPSSA-N
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Description

N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide is a complex organic compound known for its unique structural properties This compound is characterized by the presence of multiple aromatic rings and pyrrole groups, which contribute to its stability and reactivity

Preparation Methods

The synthesis of N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide typically involves a multi-step process The initial step often includes the formation of the pyrrole rings through a condensation reaction between an aldehyde and an amineThe final step includes the formation of the hydrazide linkage through a reaction with hydrazine derivatives under controlled conditions .

Chemical Reactions Analysis

N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C36H29BrN4O

Molecular Weight

613.5 g/mol

IUPAC Name

N-[(E)-[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]-3-(2,5-dimethylpyrrol-1-yl)benzamide

InChI

InChI=1S/C36H29BrN4O/c1-25-16-17-26(2)40(25)33-15-9-14-29(22-33)36(42)39-38-24-30-23-34(27-10-5-3-6-11-27)41(32-20-18-31(37)19-21-32)35(30)28-12-7-4-8-13-28/h3-24H,1-2H3,(H,39,42)/b38-24+

InChI Key

XPUVJAKBBZEINI-RQXXSLPSSA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6)C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6)C

Origin of Product

United States

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